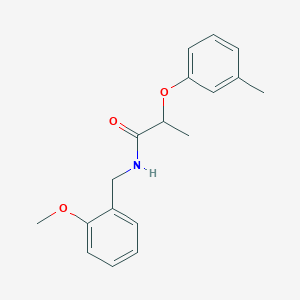
N-(2-methoxybenzyl)-2-(3-methylphenoxy)propanamide
Vue d'ensemble
Description
N-(2-methoxybenzyl)-2-(3-methylphenoxy)propanamide, also known as ML352, is a promising compound that has been developed for its potential use in treating cancer. It is a small molecule that belongs to the class of compounds known as benzylamides.
Mécanisme D'action
The exact mechanism of action of N-(2-methoxybenzyl)-2-(3-methylphenoxy)propanamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called heat shock protein 70 (Hsp70). Hsp70 is known to play a critical role in cancer cell survival, and inhibition of this protein can lead to cancer cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects on cancer cells. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of genes involved in cancer cell survival. This compound has also been shown to inhibit the growth of cancer cells in mouse models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methoxybenzyl)-2-(3-methylphenoxy)propanamide is its potent antitumor activity against a wide range of cancer cell lines. This makes it a promising candidate for the development of new cancer treatments. However, there are also some limitations to its use in lab experiments. One of these is the fact that it is a small molecule, which can make it difficult to target specific cancer cells. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its efficacy in different types of cancer.
Orientations Futures
There are several future directions for the research and development of N-(2-methoxybenzyl)-2-(3-methylphenoxy)propanamide. One of these is the development of more effective and targeted delivery methods for the compound. This could involve the use of nanoparticles or other drug delivery systems to improve its specificity and efficacy. Another future direction is the exploration of its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is a need for further research to fully understand the mechanism of action of this compound and its potential applications in different types of cancer.
Applications De Recherche Scientifique
N-(2-methoxybenzyl)-2-(3-methylphenoxy)propanamide has shown great potential in cancer research as it exhibits potent antitumor activity against a wide range of cancer cell lines. It has been found to be particularly effective against triple-negative breast cancer, which is a highly aggressive and difficult-to-treat form of breast cancer. This compound has also been shown to be effective against other types of cancer, including colon, lung, and pancreatic cancer.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(3-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-7-6-9-16(11-13)22-14(2)18(20)19-12-15-8-4-5-10-17(15)21-3/h4-11,14H,12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEGMPKMXJAADO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B4428976.png)
![1-[(2-fluorobenzyl)sulfonyl]azepane](/img/structure/B4428978.png)
![N-(3-chloro-4-methylphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4428984.png)
![3-[(ethylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B4428991.png)
![1-(1-cyclohexen-1-ylacetyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B4428995.png)
![N-(3,4-dimethylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4429002.png)
![N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)cyclopropanamine hydrochloride](/img/structure/B4429008.png)
![1-(2,6-dimethyl-4-morpholinyl)-3-[(4-methylbenzyl)oxy]-2-propanol hydrochloride](/img/structure/B4429012.png)
![methyl 4-[(2-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B4429019.png)
![3,4-dimethoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4429026.png)


![N-isopropyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4429053.png)